2-(苯并恶唑-2-基硫代)-丙酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-(Benzooxazol-2-ylsulfanyl)-propionic acid often involves reactions starting from (1,3-Benzothiazol-2-ylsulfanyl)acetic acid or its derivatives. For instance, a range of benzothiazole-2-ylsulfanyl derivatives have been synthesized from this acid, showcasing the variety of compounds that can be generated from similar starting materials through different synthetic routes, including reactions with alkanoylhydrazide and thiadiazole derivatives (Chakraborty, Sharma, Bala, & Mishra, 2014).

Molecular Structure Analysis

Characterization techniques such as FTIR and NMR spectroscopy are critical for analyzing the molecular structure of synthesized compounds. These methods confirm the expected structures by comparing spectral data to theoretical predictions. For example, novel thiofibrates with a 1,3-benzoxazole moiety have been synthesized and characterized using physical data and spectral studies, validating the assigned structures through IR and NMR spectroscopy (Niranjan M S & Chaluvaraju K C, 2018).

Chemical Reactions and Properties

The compound's reactivity is illustrated by its participation in creating metal complexes, such as those with Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) ions. These complexes were prepared in alcoholic medium and characterized through various spectroscopic techniques, indicating the ligand's ability to coordinate with metal ions to form structured complexes (Yousif, Muaiad, & Adil, 2011).

Physical Properties Analysis

The physical properties of compounds like melting points and solubility are essential for understanding their behavior in different environments and applications. These properties can significantly affect their application in synthesis, materials science, and other fields. However, specific details on the physical properties of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid derivatives need to be more widely reported in the literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and acidity or basicity, are vital for determining a compound's potential applications. The synthesis and characterization studies provide insights into these properties by describing reaction conditions, yields, and product stability. For instance, the use of ethyl (benzothiazol-2-ylsulfonyl)acetate in malonic ester-type syntheses demonstrates the compound's reactivity and utility in generating substituted carboxylic acids (Hussein & McGeary, 2014).

科学研究应用

合成与微生物活性

- 已经合成了 2-(苯并恶唑-2-基硫代)-丙酸的各种衍生物,包括苯并噻唑-2-基硫代衍生物,并对其微生物活性进行了表征。这些化合物表现出明显的抗真菌和抗菌活性 (Chakraborty 等人,2014 年)。

- 已经合成出源自 2-(苯并恶唑-2-基硫代)-丙酸的新型生物活性化合物,并对不同菌株表现出抗菌作用,最低抑菌浓度 (MIC) 值从高到低 (Maru 等人,2015 年)。

新型化合物的合成

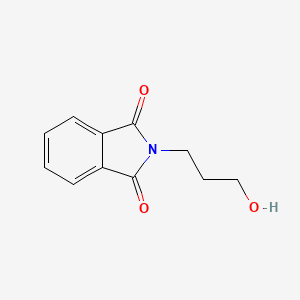

- 已经从 2-(苯并恶唑-2-基硫代)-丙酸合成了带有 1,3-苯并恶唑部分的新型硫代纤维酸酯。对这些新型化合物进行了表征,并通过光谱研究确认了它们的结构性质 (NiranjanM 和 ChaluvarajuK,2018 年)。

- 已经使用 2-(苯并恶唑-2-基硫代)-丙酸作为前体合成了 (1H-吡咯-2-基硫代)烷酸。这些新合成的化合物增加了含硫化合物的多样性,可用于各种应用 (Rudyakova 等人,2008 年)。

金属配合物的合成

- 已经合成了涉及 2-(苯并恶唑-2-基硫代)-丙酸和 Fe(II)、Mn(II)、Co(II)、Hg(II) 和 Cr(III) 等金属离子的金属配合物。基于光谱测量提出了这些配合物的结构,表明在包括催化和材料科学在内的各个领域具有潜在应用 (Yousif 等人,2011 年)。

作用机制

Target of Action

Benzoxazole, a core structure in the compound, is known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that benzoxazole derivatives may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzoxazole derivatives have been shown to exhibit anti-candida activity . This suggests that these compounds may interact with their targets, leading to changes in cellular processes that inhibit the growth of Candida strains .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been shown to exhibit anti-candida activity , suggesting that these compounds may lead to changes in cellular processes that inhibit the growth of Candida strains .

未来方向

The future directions for research on “2-(Benzooxazol-2-ylsulfanyl)-propionic acid” and related compounds could involve further exploration of their potential biological activities. For instance, benzoxazole derivatives could be further studied for their potential as anti-inflammatory agents, anti-tumor agents, and more . Additionally, these compounds could be explored for their potential in proteomics research .

属性

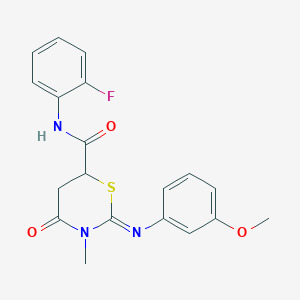

IUPAC Name |

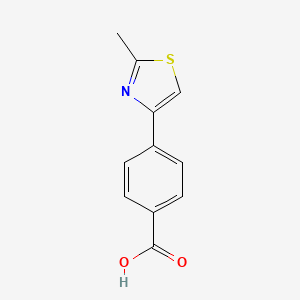

2-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-6(9(12)13)15-10-11-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCCDEDKPAULRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

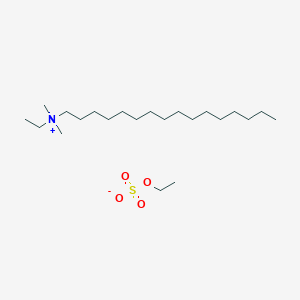

CC(C(=O)O)SC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzooxazol-2-ylsulfanyl)-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

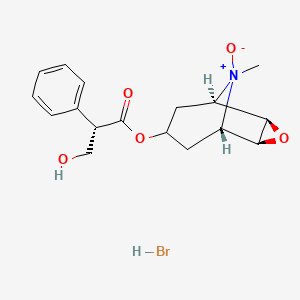

![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)

![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)